Cas no 129414-26-2 (Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate)

Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-(pyrrolidin-1-yl)benzoate
- 1-[4-(Methoxycarbonyl)phenyl]pyrrolidine
- Benzoicacid, 4-(1-pyrrolidinyl)-, methyl ester
- Methyl 4-Pyrrolidin-1-1ylbenzoate
- RARECHEM AL BF 1489
- METHYL 4-PYRROLIDIN-1-YLBENZOATE
- METHYL 4-(1-PYRROLIDINYL)BENZENECARBOXYLATE
- W-205311
- A805936
- SCHEMBL2951325
- AC-26530
- 129414-26-2
- DTXSID00426266
- Benzoicacid,4-(1-pyrrolidinyl)-,methyl ester
- Oprea1_736029
- AKOS000348825
- 4-Pyrrolidin-1-yl-benzoic acid methyl ester
- XNIVNLQKURGIAY-UHFFFAOYSA-N
- EA-0708
- FT-0643109
- 4-pyrrolidine-1-yl-benzoic acid methyl ester
- MFCD00731259
- CS-0061847
- Methyl 4-pyrrolidin-1-ylbenzoate 97%
- Methyl4-(pyrrolidin-1-yl)benzoate97%
- DB-041925
- Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate
-
- MDL: MFCD00731259
- Inchi: InChI=1S/C12H15NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
- InChI Key: XNIVNLQKURGIAY-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CC=C(C=C1)N2CCCC2
Computed Properties
- Exact Mass: 205.11000
- Monoisotopic Mass: 205.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
- XLogP3: 2.4
Experimental Properties
- Density: 1.128
- Melting Point: 141 °C
- Boiling Point: 338.9°C at 760 mmHg
- Flash Point: 135.9°C
- Refractive Index: 1.553
- PSA: 29.54000
- LogP: 2.13840
Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate Security Information
- Hazard Statement: Harmful
- HazardClass:IRRITANT
Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB339450-5 g |
Methyl 4-(1-pyrrolidinyl)benzenecarboxylate, 95%; . |
129414-26-2 | 95% | 5g |
€478.80 | 2023-04-26 | |
Chemenu | CM198529-10g |
Methyl 4-(1-pyrrolidinyl)benzenecarboxylate |
129414-26-2 | 95% | 10g |
$410 | 2021-08-05 | |
Ambeed | A597681-250mg |
Methyl 4-(pyrrolidin-1-yl)benzoate |
129414-26-2 | 98+% | 250mg |
$27.0 | 2024-05-30 | |
abcr | AB339450-25 g |
Methyl 4-(1-pyrrolidinyl)benzenecarboxylate, 95%; . |
129414-26-2 | 95% | 25g |
€1638.60 | 2023-04-26 | |
Alichem | A109004095-1g |
Methyl 4-(pyrrolidin-1-yl)benzoate |
129414-26-2 | 95% | 1g |
$505.00 | 2022-04-03 | |
abcr | AB339450-20g |
Methyl 4-(1-pyrrolidinyl)benzenecarboxylate, 95%; . |
129414-26-2 | 95% | 20g |
€1421.40 | 2024-06-08 | |
abcr | AB339450-25g |
Methyl 4-(1-pyrrolidinyl)benzenecarboxylate, 95%; . |
129414-26-2 | 95% | 25g |
€475.40 | 2025-03-19 | |
eNovation Chemicals LLC | D762375-10g |
METHYL 4-PYRROLIDIN-1-YLBENZOATE |
129414-26-2 | 95% | 10g |
$300 | 2024-06-07 | |
A2B Chem LLC | AD73728-250mg |
Methyl 4-pyrrolidin-1-ylbenzoate |
129414-26-2 | 98+% | 250mg |
$20.00 | 2024-04-20 | |
Apollo Scientific | OR1439-50g |
Methyl 4-(pyrrolidin-1-yl)benzoate |
129414-26-2 | 95% | 50g |
£2464.00 | 2025-02-19 |
Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate Related Literature
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
Additional information on Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate
Recent Advances in the Study of Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate (CAS: 129414-26-2) in Chemical Biology and Pharmaceutical Research
Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate (CAS: 129414-26-2) is a compound of growing interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold for drug development, particularly in the context of central nervous system (CNS) disorders and anti-inflammatory applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate serves as a key intermediate in the synthesis of novel dopamine D2 receptor ligands. The research team employed a multi-step synthetic route to modify the pyrrolidine moiety, resulting in derivatives with enhanced binding affinity and selectivity. These findings suggest that the compound's structural flexibility makes it an attractive candidate for developing targeted therapies for Parkinson's disease and schizophrenia.
In the realm of anti-inflammatory research, a recent Bioorganic & Medicinal Chemistry Letters publication (2024) revealed that Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate derivatives exhibit significant COX-2 inhibitory activity. Through structure-activity relationship (SAR) studies, researchers identified that electron-withdrawing substitutions at the para position of the benzene ring markedly improved both potency and metabolic stability. These results position the compound as a promising lead for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastrointestinal side effects.
Pharmacokinetic studies of Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate have also advanced significantly. A 2024 preclinical investigation reported in European Journal of Pharmaceutical Sciences utilized LC-MS/MS methods to characterize the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The data indicated favorable blood-brain barrier penetration and moderate hepatic clearance, supporting its potential as a CNS-active agent. However, researchers noted the need for further optimization to address first-pass metabolism concerns.
Emerging applications in cancer research have also been reported. A recent ACS Chemical Biology study (2023) demonstrated that Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate derivatives can modulate histone deacetylase (HDAC) activity, particularly against HDAC6 isoforms. This finding opens new avenues for developing epigenetic therapies, especially for hematological malignancies where HDAC inhibition has shown clinical efficacy.
From a synthetic chemistry perspective, advances in green chemistry approaches for producing Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate have been notable. A 2024 Organic Process Research & Development article detailed a solvent-free microwave-assisted synthesis method that improved yield by 35% while reducing reaction time from 12 hours to 90 minutes. This process innovation addresses previous scalability challenges and enhances the compound's accessibility for pharmaceutical development.
In conclusion, Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate (CAS: 129414-26-2) continues to demonstrate significant potential across multiple therapeutic areas. Its versatility as a synthetic intermediate, combined with emerging biological activities, positions it as a valuable compound in medicinal chemistry pipelines. Future research directions should focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications through targeted structural modifications.
129414-26-2 (Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate) Related Products
- 101038-63-5(Ethyl 4-(pyrrolidin-1-yl)benzoate)
- 124005-05-6(Methyl 2-Pyrrolidin-1-ylbenzoate)
- 71839-12-8(methyl 4-(butylamino)benzoate)
- 10338-58-6(Methyl 4-Piperidinobenzenecarboxylate)
- 186086-71-5(Methyl 3-(pyrrolidin-1-yl)benzoate)
- 91563-80-3(Methyl 4-(diethylamino)benzoate)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 249916-07-2(Borreriagenin)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
